molecular formula C7H8Cl3NO2S B2777412 2-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid;hydrochloride CAS No. 2243503-46-8

2-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid;hydrochloride

Cat. No.: B2777412
CAS No.: 2243503-46-8
M. Wt: 276.56
InChI Key: PVWKRYXCLPIAAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid;hydrochloride is a compound with the molecular formula C7H7Cl2NO2S·HCl It is a derivative of propanoic acid, featuring a thiophene ring substituted with two chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid;hydrochloride typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur and a suitable diene.

    Chlorination: The thiophene ring is then chlorinated at the 2 and 5 positions using chlorine gas or a chlorinating agent such as sulfuryl chloride.

    Amino Acid Formation: The chlorinated thiophene is reacted with a suitable amino acid precursor to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amino acid synthesis processes, utilizing continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chlorine substituents or the thiophene ring itself.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated thiophene derivatives.

    Substitution: Thiophene derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

2-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(2,5-dibromothiophen-3-yl)propanoic acid;hydrochloride: Similar structure but with bromine substituents instead of chlorine.

    2-Amino-3-(2,5-dimethylthiophen-3-yl)propanoic acid;hydrochloride: Features methyl groups instead of chlorine atoms.

Uniqueness

2-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid;hydrochloride is unique due to its specific chlorine substitutions, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO2S.ClH/c8-5-2-3(6(9)13-5)1-4(10)7(11)12;/h2,4H,1,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWKRYXCLPIAAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1CC(C(=O)O)N)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.